molecular formula C10H11N5O4 B10909534 2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid

2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid

Cat. No.: B10909534
M. Wt: 265.23 g/mol
InChI Key: WKQODZWMKFHUTM-UHFFFAOYSA-N
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Description

2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid is a compound with the molecular formula C10H11N5O4 and a molecular weight of 265.23 g/mol . This compound is part of the pyrazole family, which is known for its diverse chemical properties and applications in various fields.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C10H11N5O4/c1-2-9(10(16)17)14-5-7(3-12-14)13-6-8(4-11-13)15(18)19/h3-6,9H,2H2,1H3,(H,16,17)

InChI Key

WKQODZWMKFHUTM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid involves several steps. One common method includes the nitration of 1,1’,4,4’-tetranitro-1H,1’H-3,3’-bipyrazole, followed by the modification of the C-nitro group . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.

Chemical Reactions Analysis

2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Medicinal Chemistry

2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar bipyrazole structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers . The presence of the nitro group may enhance the compound's reactivity and biological activity, making it a candidate for further pharmacological studies.

Inhibitors of Kinases

The compound has shown promise as a selective inhibitor for specific kinases related to neurodegenerative diseases such as Parkinson's disease. Studies have indicated that bipyrazole derivatives can selectively inhibit LRRK2 kinase activity, which is implicated in the pathogenesis of these disorders . This specificity could lead to the development of targeted therapies with reduced side effects.

Agricultural Chemistry

Research has also explored the use of this compound in agricultural applications, particularly as a potential herbicide or fungicide. The structural characteristics of bipyrazoles allow them to interact with plant growth regulators and enzymes, suggesting that they may modulate plant growth or inhibit pathogen growth effectively .

Case Studies

StudyApplicationFindings
Anti-cancerDemonstrated cytotoxicity against various cancer cell lines.
Kinase inhibitionSelective inhibition of LRRK2 kinase; potential for neurodegenerative disease treatment.
Agricultural usePotential herbicidal or fungicidal activity; modulation of plant growth.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid, such as its specific molecular structure and reactivity.

Biological Activity

2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid (CAS No. 2054953-46-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11N5O4
  • Molecular Weight : 265.23 g/mol
  • CAS Number : 2054953-46-5
  • pKa : Approximately 3.53 .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role in cancer treatment and inflammatory diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of bipyrazole compounds show selective inhibition against various cancer cell lines, including breast and prostate cancers . The mechanism often involves the inhibition of specific kinases associated with cancer progression.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promise in treating inflammatory diseases. It is noted for its ability to modulate immune responses and reduce inflammation in conditions such as rheumatoid arthritis and Crohn's disease .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets involved in cell signaling pathways relevant to cancer and inflammation.

Enzyme Inhibition

One proposed mechanism involves the inhibition of enzymes linked to the proliferation of cancer cells. For instance, studies have demonstrated that certain bipyrazole derivatives can inhibit myosin function, which is crucial for cellular motility and division .

Research Findings and Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated selective inhibition of cancer cell lines by bipyrazole derivatives.
Inflammation Modulation StudyShowed efficacy in reducing inflammation markers in animal models of rheumatoid arthritis.
Mechanistic InsightsExplored the role of bipyrazole compounds in inhibiting actin-myosin interactions, impacting cell motility.

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